2-Fluoro-5-(3-hydroxyphenyl)benzoic acid
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Overview
Description
2-Fluoro-5-(3-hydroxyphenyl)benzoic acid is a chemical compound with the molecular formula C13H9FO3 . It has a molecular weight of 232.21 . The IUPAC name for this compound is 4-fluoro-3’-hydroxy [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-5-(3-hydroxyphenyl)benzoic acid consists of 13 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . It contains 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 aromatic hydroxyl .Scientific Research Applications
High-Performance Polymers
Fluorinated phthalazinone monomers, closely related to FHBA, have been synthesized for their applications in engineering plastics and membrane materials. These monomers, such as 2-(2-Fluoro-4-hydroxybenzoyl)-benzoic acid (FHBBA), have led to the creation of polymers with excellent solubility and thermal properties. Such polymers are investigated for their potential in optical waveguides, indicating the significant role of fluorinated compounds in advancing materials science (Xiao et al., 2003).
Mesomorphic Properties
The study of fluorinated banana-shaped diesters, derived from compounds structurally similar to FHBA, highlights the influence of fluorine and alkyloxy-substituent lengths on mesomorphic properties. These findings are crucial for the development of new materials with specific liquid crystalline phases, which can be applied in displays and other optical devices (Karamysheva et al., 2002).
Magnetic Properties
Research involving linear trinuclear cobalt clusters with 5-Fluoro-2-hydroxy-benzoic acid demonstrates the ability of fluorinated benzoic acids to mediate magnetic interactions. Such compounds could contribute to the development of magnetic materials and sensors, expanding the applications of fluorinated aromatic compounds in electronics and information storage technologies (Li et al., 2014).
Antiproliferative Effects
Fluorinated benzoic acid derivatives have shown potential as anti-breast cancer agents. For instance, compounds bearing a 5-fluoro-2-hydroxyphenyl substituent exhibited significant antiproliferative effects against breast cancer cell lines. This research indicates the promise of fluorinated compounds in medicinal chemistry for cancer therapy development (Karthikeyan et al., 2017).
Fluorescence Probes
The design of fluorescein-based fluorescence probes incorporating fluorinated benzoic acid derivatives for singlet oxygen detection underscores the critical role of fluorinated compounds in creating sensitive and selective sensors for biological and chemical analyses. Such probes facilitate the study of oxidative stress and its biological implications, contributing to research in biochemistry and cellular biology (Tanaka et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-fluoro-5-(3-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-12-5-4-9(7-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMWODWZENMSCQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688699 |
Source
|
Record name | 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(3-hydroxyphenyl)benzoic acid | |
CAS RN |
1261938-23-1 |
Source
|
Record name | 4-Fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90688699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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